

Choline-Based Ionic Liquids: A Technical Guide to Their Discovery, Properties, and Synthesis

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Abstract

Choline-based ionic liquids (CILs) have emerged as a promising class of "green" solvents and functional materials, distinguished by their biocompatibility, biodegradability, and low toxicity. Derived from the essential nutrient choline, these ionic liquids (ILs) offer a sustainable alternative to conventional imidazolium- and pyridinium-based ILs, which often raise environmental and toxicological concerns. This technical guide provides an in-depth exploration of the discovery and history of CILs, a comprehensive summary of their physicochemical properties, and detailed experimental protocols for their synthesis. The information is tailored for researchers, scientists, and drug development professionals who are interested in leveraging the unique characteristics of CILs in a variety of applications, from "green" chemistry to advanced drug delivery systems.

Discovery and History: From Deep Eutectic Solvents to Biocompatible Ionic Liquids

The journey of choline-based ionic liquids is intertwined with the development of deep eutectic solvents (DESs). A significant milestone in this field was the discovery by Abbott and his team in 2003 that a mixture of choline chloride (ChCl), a quaternary ammonium salt, and urea, a hydrogen bond donor, could form a liquid with a freezing point of 12 °C, despite both components being solids at room temperature.[1][2] This phenomenon occurs due to the



formation of a complex hydrogen bonding network between the halide anion and the hydrogen bond donor, which disrupts the crystal lattice of the individual components, leading to a significant depression of the melting point.[1] These early DESs, particularly those based on choline chloride, were recognized for their low cost, low toxicity, and biodegradability, positioning them as environmentally friendly alternatives to traditional volatile organic compounds.[3][4]

The evolution from DESs to true ionic liquids based on the choline cation involved the pairing of choline with a diverse range of anions, moving beyond the halide-hydrogen bond donor systems. A notable advancement was the introduction of choline-amino acid ionic liquids (ChoAA-ILs) by Liu and colleagues in 2012.[5][6] These ILs, synthesized from natural and renewable feedstocks, exhibited remarkable properties, such as the selective solubilization of lignin.[5] The development of ChoAA-ILs, where both the cation and anion are derived from biological sources, further solidified the "green" credentials of this class of ionic liquids and opened up new avenues for their application in biomass processing and other biotechnological fields.[7][8]

Subsequent research has expanded the library of choline-based ILs to include a wide variety of anions, such as carboxylates, geranate, and active pharmaceutical ingredients (APIs).[9][10] The "designer" nature of ILs allows for the fine-tuning of their physicochemical properties by carefully selecting the anion to be paired with the choline cation. This versatility has driven their exploration in numerous fields, including organic synthesis, drug delivery, and materials science, where their biocompatibility and performance offer significant advantages.[3]

Physicochemical Properties of Choline-Based Ionic Liquids

The properties of choline-based ionic liquids are highly dependent on the nature of the anion. The tables below summarize key quantitative data for various classes of CILs, providing a comparative overview for researchers.

Table 1: Physicochemical Properties of Choline-Carboxylate Ionic Liquids



Anion	Molecular Weight (g/mol)	Melting Point (°C)	Decomposit ion Temp.	Density (g/cm³ at 25°C)	Viscosity (mPa·s at 25°C)
Acetate	163.20	< 25	~220	1.10	330
Propanoate	177.23	< -20	~230	1.08	540
Butanoate	191.25	< -20	~235	1.06	890
Hexanoate	219.31	< -20	~240	1.03	1800
Phenylacetat e	239.29	-	-	-	-
Trichloroacet ate	266.54	98.27	> 200	-	-

Data compiled from various sources, including[9][11][12][13]. Note that properties can vary slightly based on water content and measurement conditions.

Table 2: Physicochemical Properties of Choline-Amino

Acid Ionic Liquids

Anion	Molecular Weight (g/mol)	Glass Transition Temp. (°C)	Decomposit ion Temp. (°C)	Density (g/cm³ at 25°C)	Viscosity (mPa·s at 25°C)
Glycinate	178.22	-55.2	185	1.16	2300
Alaninate	192.25	-58.1	175	1.13	4500
Serinate	208.25	-49.7	160	1.19	12000
Prolinate	218.28	-44.3	180	1.15	15000
Histidinate	258.30	-50.8	138	-	-
Phenylalanin ate	268.34	-35.6	165	1.14	25000



Data compiled from various sources, including[14][15][16]. Glass transition temperatures are often reported for these ILs as they may not exhibit a distinct melting point.

Table 3: Properties of Choline Geranate (CAGE)

Property	Value
Molar Ratio (Choline:Geranic Acid)	1:2
рН	~8.5
Conductivity	~1.3 mS/cm
Water Content	~13%

Data for CAGE, a deep eutectic solvent, is presented for the commonly used 1:2 molar ratio. [17]

Experimental Protocols: Synthesis of Choline-Based Ionic Liquids

The synthesis of choline-based ionic liquids can be broadly categorized into two main approaches: neutralization and salt metathesis (anion exchange). The choice of method depends on the desired anion and the availability of starting materials.

Synthesis of Choline Carboxylate ILs via Neutralization

This method involves the direct reaction of choline hydroxide with the corresponding carboxylic acid.

Materials:

- Choline hydroxide (45 wt% in water or methanol)
- Carboxylic acid (e.g., acetic acid, propanoic acid, etc.)
- Deionized water
- Rotary evaporator



High vacuum pump

Procedure:

- In a round-bottom flask, dissolve the carboxylic acid in a minimal amount of deionized water.
- Cool the flask in an ice bath.
- Slowly add an equimolar amount of choline hydroxide solution dropwise to the carboxylic acid solution with constant stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
- Remove the water under reduced pressure using a rotary evaporator at 60-70 °C.
- Further dry the resulting ionic liquid under high vacuum at 70-80 °C for at least 24 hours to remove any residual water.[9][12][13]

Synthesis of Choline Amino Acid ILs via Anion Exchange and Neutralization

This two-step process is often used for the synthesis of choline amino acid ILs.

Step 1: Preparation of Choline Hydroxide via Anion Exchange

- Prepare an aqueous solution of choline chloride.
- Pass the choline chloride solution through a column packed with a strong basic anion exchange resin (e.g., Amberlite IRA-400) that has been pre-conditioned to the hydroxide form.
- Collect the eluent, which is an aqueous solution of choline hydroxide. The absence of chloride ions can be confirmed by a silver nitrate test.

Step 2: Neutralization with Amino Acid

Prepare an aqueous solution of the desired amino acid.



- Cool the choline hydroxide solution in an ice bath.
- Slowly add the amino acid solution to the choline hydroxide solution with continuous stirring until a neutral pH is achieved. A potentiometric titration can be used for precise stoichiometric control.[14][15]
- Remove the water from the resulting solution using a rotary evaporator at a temperature below 60 °C to prevent degradation.
- Dry the final product under high vacuum to obtain the pure choline-amino acid ionic liquid.[6]

Synthesis of Choline Geranate (CAGE) via Salt Metathesis

This one-step synthesis involves the reaction of choline bicarbonate with geranic acid.

Materials:

- Choline bicarbonate (e.g., 80% solution in water)
- · Geranic acid
- Round-bottom flask or stainless-steel vessel
- Magnetic stirrer or overhead stirrer
- Water bath

Procedure:

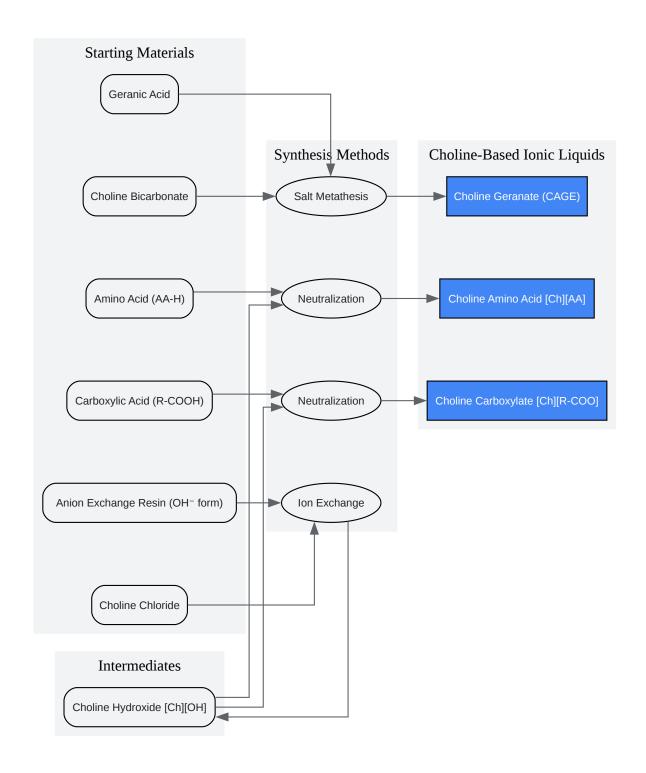
- Weigh the desired amount of geranic acid and place it in the reaction vessel equipped with a stirrer.
- Place the vessel in a water bath maintained at approximately 27 °C.
- Slowly add the choline bicarbonate solution dropwise to the geranic acid with vigorous stirring. A typical molar ratio is 1:2 (choline bicarbonate:geranic acid).[17]



- The reaction will produce carbon dioxide gas, which drives the reaction to completion.
 Continue stirring until the evolution of CO₂ ceases.[18]
- The reaction is typically allowed to proceed for several hours (e.g., 8 hours) to ensure completion.[17]
- The resulting viscous liquid is choline geranate (CAGE). The water content can be measured using Karl Fischer titration. For some applications, the water from the choline bicarbonate solution is not removed.

Visualizations: Workflows and Logical Relationships Diagram 1: General Synthesis Pathways for Choline-Based Ionic Liquids



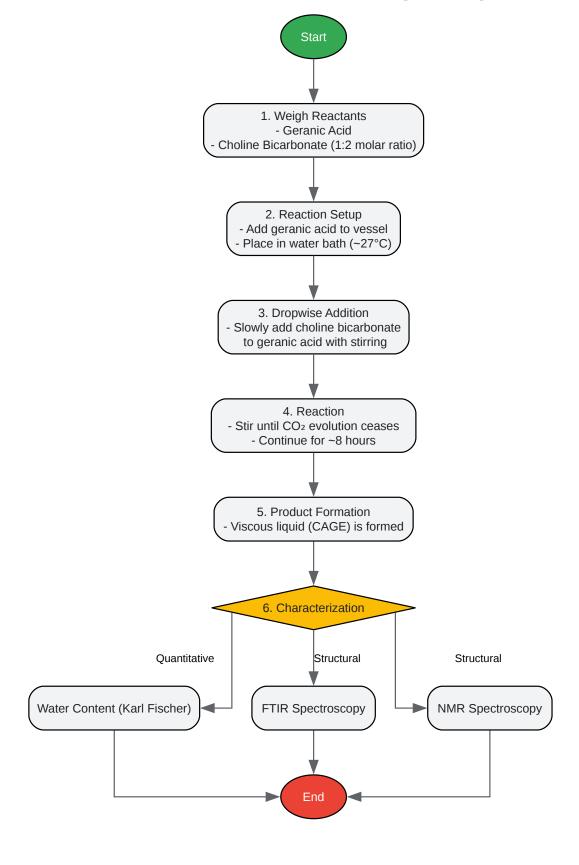


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Caption: General synthesis pathways for different classes of choline-based ionic liquids.



Diagram 2: Experimental Workflow for the Synthesis and Characterization of Choline Geranate (CAGE)





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Caption: A step-by-step workflow for the synthesis and characterization of Choline Geranate (CAGE).

Conclusion

Choline-based ionic liquids represent a significant advancement in the field of "green" chemistry and materials science. Their history, rooted in the development of deep eutectic solvents, has blossomed into a diverse class of materials with tunable properties and a wide range of applications, particularly in the pharmaceutical and biomedical sectors. The inherent biocompatibility and low toxicity of the choline cation, combined with the versatility of anionic pairing, make CILs an attractive platform for the development of novel drug delivery systems, sustainable solvents for organic synthesis, and advanced biomaterials. This guide has provided a comprehensive overview of their discovery, a compilation of their key physicochemical properties, and detailed protocols for their synthesis, with the aim of equipping researchers and professionals with the foundational knowledge to explore and innovate with these remarkable compounds.

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